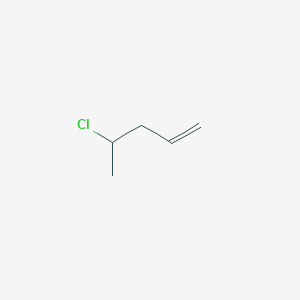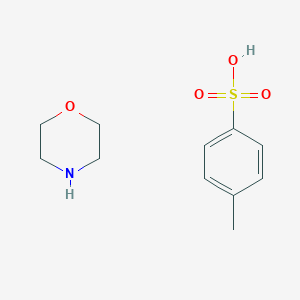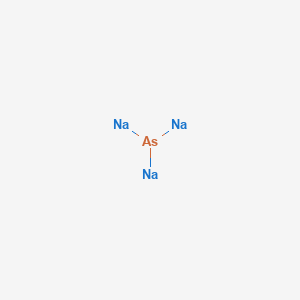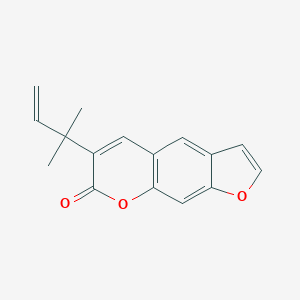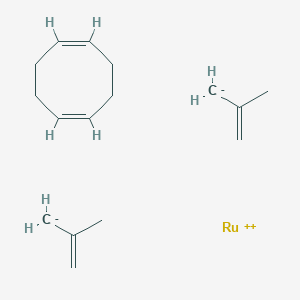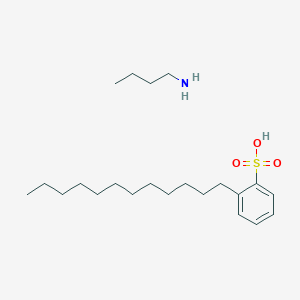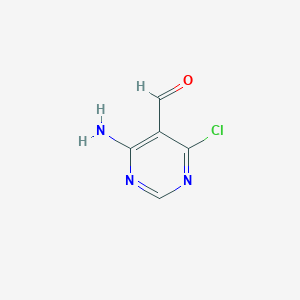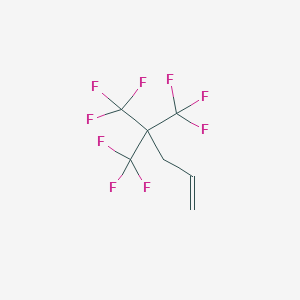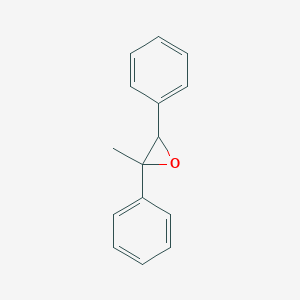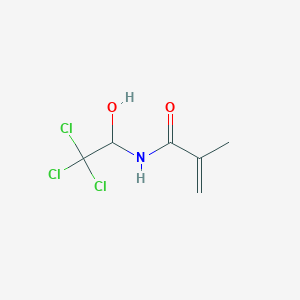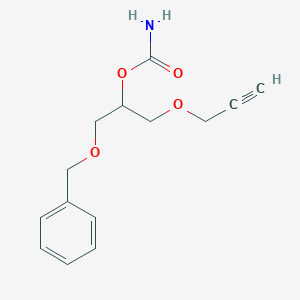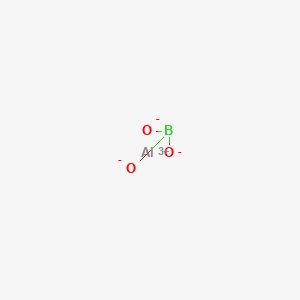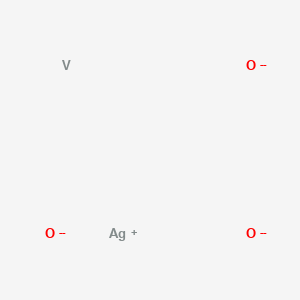
Silver vanadium oxide (Ag3VO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver vanadium oxide (Ag3VO4) is a promising material that has gained significant attention in the field of electrochemistry. It is a silver-based compound that exhibits excellent electrochemical properties, making it suitable for use in various electrochemical applications.
Mecanismo De Acción
The mechanism of action of silver vanadium oxide is based on its electrochemical properties. It exhibits excellent conductivity, which allows for efficient electron transfer. Additionally, it has a high specific surface area, which provides a large active surface for electrochemical reactions. These properties make silver vanadium oxide an excellent electrode material for various electrochemical applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silver vanadium oxide. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using silver vanadium oxide in lab experiments include its high electrochemical activity, low cost, and ease of synthesis. However, its limitations include its low stability in aqueous solutions and its tendency to agglomerate, which can affect its electrochemical performance.
Direcciones Futuras
There are several future directions for the research and development of silver vanadium oxide. These include the optimization of its synthesis method, the exploration of its potential biomedical applications, and the development of new electrochemical devices based on its unique properties. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.
In conclusion, silver vanadium oxide is a promising material with excellent electrochemical properties. Its unique properties make it suitable for use in various electrochemical applications, including batteries, supercapacitors, and electrochromic devices. Further research is needed to explore its potential biomedical applications and to optimize its synthesis method.
Métodos De Síntesis
Silver vanadium oxide can be synthesized using various methods, including sol-gel, hydrothermal, and co-precipitation methods. Among these methods, the sol-gel method is the most widely used due to its simplicity and low cost. This method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Aplicaciones Científicas De Investigación
Silver vanadium oxide has been extensively studied for its electrochemical properties. It has been used as an electrode material in various electrochemical devices, such as batteries, supercapacitors, and electrochromic devices. In addition, it has also been used as a catalyst for the oxidation of organic compounds and as a photocatalyst for the degradation of pollutants.
Propiedades
Número CAS |
15124-04-6 |
|---|---|
Nombre del producto |
Silver vanadium oxide (Ag3VO4) |
Fórmula molecular |
AgO3V-5 |
Peso molecular |
206.808 g/mol |
Nombre IUPAC |
silver;oxygen(2-);vanadium |
InChI |
InChI=1S/Ag.3O.V/q+1;3*-2; |
Clave InChI |
MJRROQNRIPWPGY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[V].[Ag+] |
SMILES canónico |
[O-2].[O-2].[O-2].[V].[Ag+] |
Otros números CAS |
15124-04-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



